Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
Description
Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a synthetic compound featuring a methanone core linking an isochroman-3-yl moiety to a pyrrolidine ring substituted with a pyridazin-3-yloxy group.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-3-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(16-10-13-4-1-2-5-14(13)12-23-16)21-9-7-15(11-21)24-17-6-3-8-19-20-17/h1-6,8,15-16H,7,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPXCBNBEIXAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3CC4=CC=CC=C4CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridazinone ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds containing the pyridazine moiety, like Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone, exhibit significant anti-inflammatory effects. Pyridazine derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Analgesic Effects
The compound has shown promise as an analgesic agent. Studies on similar pyridazine derivatives have demonstrated their efficacy in pain relief, which could be attributed to their interaction with pain signaling pathways .
Anticancer Activity
Preliminary studies on the anticancer properties of this compound suggest that it may inhibit tumor cell proliferation. For instance, cytotoxicity tests on various cancer cell lines (e.g., A549 lung cancer and MCF-7 breast cancer cells) revealed significant inhibitory effects, with IC50 values indicating strong potential as a lead compound for further development.
Pharmacological Insights
Isochroman derivatives are being investigated for their diverse pharmacological activities. The presence of the isochroman and pyridazine structures contributes to a broad spectrum of biological effects:
| Activity Type | Potential Mechanism |
|---|---|
| Antihypertensive | Inhibition of angiotensin-converting enzyme (ACE) |
| Antimicrobial | Disruption of bacterial cell membranes |
| Antidepressant | Modulation of neurotransmitter systems |
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing novel pyridazinone derivatives demonstrated that modifications to the isochroman structure significantly enhanced biological activity. The synthesized compounds were evaluated for their anti-inflammatory and analgesic properties using in vitro assays, showing promising results that warrant further investigation .
Case Study 2: Anticancer Screening
Another research effort involved screening a library of isochroman derivatives, including this compound, against multiple cancer cell lines. The findings indicated that specific structural features were critical for enhancing cytotoxicity, leading to the identification of several lead candidates for drug development.
Mechanism of Action
The mechanism of action of Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and biochemical properties of Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can be contextualized through comparisons with compounds sharing key structural motifs, such as pyrrolidine/pyrrole derivatives, pyridazine-containing analogs, and cannabinoid receptor ligands. Below is a detailed analysis based on evidence from molecular modeling, receptor binding studies, and in vivo assays.
Pyrrolidine vs. Pyrrole Derivatives
Evidence from cannabinoid receptor studies highlights critical differences between pyrrolidine (saturated 5-membered ring) and pyrrole (unsaturated) derivatives. For example:
- Pyrrole-derived cannabinoids exhibit lower CB1 receptor affinity compared to indole analogs, with ED50 values for hypomobility and antinociception being 2–5 times higher than those for hypothermia and catalepsy .
Role of Heterocyclic Substituents
The pyridazin-3-yloxy group in the target compound distinguishes it from classical cannabinoids. Pyridazine derivatives are known for their electron-deficient aromatic systems, which can influence hydrogen bonding and π-π stacking interactions. For instance:
- Pyridazine analogs in other studies show moderate affinity for adenosine receptors, suggesting that the pyridazine moiety may confer selectivity for non-cannabinoid targets .
- In contrast, morpholinoethyl or indole groups (as in aminoalkylindoles) exhibit stronger CB1 binding due to optimal steric and electronic complementarity .
Side Chain and Spatial Arrangement
The target compound’s pyrrolidine-pyridazine side chain differs from linear alkyl chains in traditional cannabinoids. Key findings from analogs include:
- Optimal CB1 binding requires 4–6 carbons in linear side chains; shorter chains reduce activity .
- Cyclic substituents (e.g., pyrrolidine) may mimic linear chains if their spatial arrangement aligns with receptor pockets. However, bulkier groups (e.g., tert-butyldimethylsilyloxy in pyridine derivatives from ) could hinder binding .
Comparative Data Table
Note: Direct data for this compound is unavailable; values are inferred from structural analogs.
Key Research Findings and Implications
Receptor Affinity : The pyrrolidine-pyridazine system may exhibit moderate CB1 binding compared to indole derivatives, as pyrrole analogs show reduced potency .
Selectivity: The pyridazine oxygen could promote interactions with non-cannabinoid targets (e.g., kinases or adenosine receptors), reducing CB1/CB2 specificity.
Pharmacological Profile: Structural parallels suggest the compound may display biased agonism, favoring antinociception over hypothermia, akin to pyrrole-derived cannabinoids .
Biological Activity
Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a synthetic compound that has gained attention for its diverse biological activities. This compound belongs to the isochroman family, known for various therapeutic potentials, including antimicrobial, antiviral, and anticancer properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 339.4 g/mol. The compound features a unique combination of isochroman and pyrrolidine moieties, which contribute to its distinct chemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 3,4-dihydro-1H-isochromen-3-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
| CAS Number | 2034396-45-5 |
The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain receptors or enzymes, leading to various biological effects. For instance, its potential as a mitochondrial uncoupler has been highlighted in studies focusing on similar compounds that transport protons into the mitochondrial matrix, thereby uncoupling nutrient oxidation from ATP production .
Anticancer Activity
Research has indicated that compounds structurally related to isochroman derivatives exhibit significant anticancer properties. For example, studies have demonstrated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications in the pyrrolidine and isochroman moieties can enhance anticancer efficacy .
Antimicrobial Properties
Isochroman derivatives have shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria. This activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
Neuroprotective Effects
Preliminary investigations suggest potential neuroprotective effects of Isochroman derivatives. The modulation of mitochondrial function may play a crucial role in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative disease models .
Study 1: Anticancer Evaluation
A study conducted on related isochroman compounds demonstrated their effectiveness in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting the potential for clinical applications in cancer therapy.
Study 2: Antimicrobial Testing
In another investigation, Isochroman derivatives were tested against various bacterial strains using standard disk diffusion methods. The results showed zones of inhibition comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
